2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
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Overview
Description
2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thienyl group, a chlorinated aniline moiety, and an acetic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thienyl intermediate: This involves the reaction of 4-ethyl-5-methyl-2-thiophenecarboxylic acid with appropriate reagents to introduce the amino and carbonyl functionalities.
Chlorination of aniline: The aniline derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The chlorinated aniline is then coupled with the thienyl intermediate under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Final modification: The resulting intermediate is further reacted with ethoxyacetic acid under basic or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Altering signaling pathways: Affecting downstream signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorinated aniline.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares some structural features with the aromatic ring and functional groups.
Uniqueness
2-[2-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is unique due to its combination of a thienyl group, chlorinated aniline, and acetic acid derivative, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-[[3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-13-10(2)27-18(21-14(22)8-26-9-15(23)24)16(13)17(25)20-12-6-4-5-11(19)7-12/h4-7H,3,8-9H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAIZJOCFNRFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)NC(=O)COCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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